molecular formula C18H16BrNO3 B2610451 5-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide CAS No. 1421491-45-3

5-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide

Cat. No. B2610451
CAS RN: 1421491-45-3
M. Wt: 374.234
InChI Key: PIEZEKSUHJMYFO-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide” is a furan derivative. Furans are aromatic heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen . The compound also contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings .


Molecular Structure Analysis

The molecular structure of this compound would include a furan ring, a naphthalene ring, and a carboxamide group. The naphthalene ring would provide aromatic stability, while the carboxamide group could participate in hydrogen bonding due to the presence of the carbonyl and amine groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, furan and naphthalene derivatives are known to undergo a variety of chemical reactions. For example, furans can undergo electrophilic substitution reactions similar to other aromatic compounds . Naphthalene can undergo electrophilic aromatic substitution, oxidation, and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxamide group could increase its polarity and potentially its solubility in water. The aromatic rings could contribute to its stability and possibly its reactivity .

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound 5-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)furan-2-carboxamide is structurally related to furan-2-carboxamide derivatives, which have been extensively studied for their synthesis and chemical reactivity. For instance, naphtho-fused 2-(furan-2-yl)-1,3-thiazole derivatives have been synthesized through the condensation of naphthalen-2-amine with furan-2-carbonyl chloride, followed by treatment with phosphorus pentasulfide to obtain corresponding thioamides. These compounds undergo oxidation and electrophilic substitution reactions, demonstrating the potential for diverse chemical modifications and applications in synthetic chemistry (Aleksandrov & El’chaninov, 2018).

Biological Activities

Furan-2-carboxamide and its derivatives have been investigated for their biological activities. For example, N-(4-bromophenyl)furan-2-carboxamide has been explored for its antibacterial properties against clinically isolated drug-resistant bacteria, such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. Computational approaches, including docking studies and molecular dynamics simulations, have validated the biological activities of these compounds, highlighting their potential as antimicrobial agents (Siddiqa et al., 2022).

Antiprotozoal Agents

Derivatives of furan-2-carboxamide, such as 2-[5-(4-amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, have been synthesized and tested for their antiprotozoal activity. These compounds have shown strong DNA affinities and significant in vitro and in vivo efficacy against T. b. rhodesiense and P. falciparum, suggesting their potential use in treating protozoal infections (Ismail et al., 2004).

Material Science Applications

Furan-2-carboxamide derivatives have also found applications in material science. For example, N-aryl-2-furamide oximes have been investigated for their thermolysis behavior, yielding various products such as benzimidazoles, phenols, and carbazoles. These studies provide insights into the thermal stability and potential applications of these compounds in developing new materials (Gaber, Muathen, & Taib, 2013).

Future Directions

The future research directions would depend on the potential applications of this compound. Given its complex structure, it could be of interest in the development of pharmaceuticals or other chemical products. Further studies could focus on its synthesis, properties, and potential uses .

properties

IUPAC Name

5-bromo-N-(3-hydroxy-3-naphthalen-1-ylpropyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c19-17-9-8-16(23-17)18(22)20-11-10-15(21)14-7-3-5-12-4-1-2-6-13(12)14/h1-9,15,21H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEZEKSUHJMYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC=C(O3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]furan-2-carboxamide

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